molecular formula C5H7N5S B12942928 [(E)-1H-imidazol-5-ylmethyleneamino]thiourea

[(E)-1H-imidazol-5-ylmethyleneamino]thiourea

Cat. No.: B12942928
M. Wt: 169.21 g/mol
InChI Key: YJLYYXQJGMPDJZ-XNWCZRBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C5H7N5S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide typically involves the reaction of imidazole derivatives with hydrazinecarbothioamide under controlled conditions. One common method involves the condensation of 4-formylimidazole with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and hydrazine derivatives. These products can have diverse applications depending on their specific chemical structures.

Scientific Research Applications

2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound’s hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal centers, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, imidazole, is a simpler structure with broad applications in chemistry and biology.

    Thiosemicarbazide: A related compound with similar functional groups, used in various chemical syntheses.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness

2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is unique due to its combination of the imidazole ring and hydrazinecarbothioamide moiety, providing a versatile scaffold for chemical modifications and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7N5S

Molecular Weight

169.21 g/mol

IUPAC Name

[(E)-1H-imidazol-5-ylmethylideneamino]thiourea

InChI

InChI=1S/C5H7N5S/c6-5(11)10-9-2-4-1-7-3-8-4/h1-3H,(H,7,8)(H3,6,10,11)/b9-2+

InChI Key

YJLYYXQJGMPDJZ-XNWCZRBMSA-N

Isomeric SMILES

C1=C(NC=N1)/C=N/NC(=S)N

Canonical SMILES

C1=C(NC=N1)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.